1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

Beschreibung

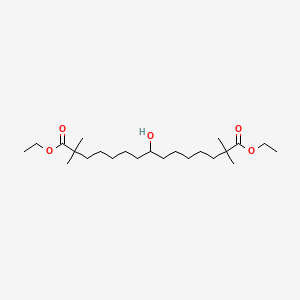

1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate (CAS: 738606-64-9) is a diethyl ester derivative of 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid, commonly known as bempedoic acid (CAS: 738606-46-7) . Its molecular formula is C23H42O5, with a molecular weight of 398.584 g/mol . Structurally, it features two ethyl ester groups at the terminal carboxylic acid positions, a central hydroxyl group, and four methyl substituents at carbons 2 and 14 (Figure 1). This compound is primarily documented as a synthetic intermediate or prodrug precursor in the synthesis of bempedoic acid, a clinically approved ATP-citrate lyase (ACLY) inhibitor used for cholesterol management .

Eigenschaften

IUPAC Name |

diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h19,24H,7-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGFJKQLAWRYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. The final step involves the reduction of this acid with a boron reducing agent, followed by hydrolysis and acidification to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, while reduction of the ester groups may produce the corresponding diol.

Wissenschaftliche Forschungsanwendungen

1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Its derivatives may be studied for potential biological activities.

Medicine: Research may explore its potential as a drug precursor or its biological effects.

Industry: It can be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Bempedoic Acid (8-Hydroxy-2,2,14,14-Tetramethylpentadecanedioic Acid)

- Structural Differences : Bempedoic acid lacks the ethyl ester groups, existing as the free dicarboxylic acid .

- Mechanism of Action : Bempedoic acid is a liver-specific prodrug converted to bempedoyl-CoA by ACSVL1, which inhibits ACLY, a key enzyme in cholesterol biosynthesis upstream of HMG-CoA reductase (statin target) .

- Therapeutic Use : Approved for hypercholesterolemia, it lowers LDL-C by upregulating hepatic LDL receptors without causing muscle toxicity (unlike statins) .

Key Data :

Property Bempedoic Acid 1,15-Diethyl Ester Derivative Molecular Formula C19H36O5 C23H42O5 Molecular Weight 344.49 g/mol 398.58 g/mol Solubility Poor in water; soluble in DMSO Likely higher lipophilicity Bioactivation Liver-specific (ACSVL1) Requires hydrolysis to acid Clinical Status Approved (Nexletol®) Synthetic intermediate

Diethyl 2,2,14,14-Tetramethyl-8-Oxopentadecanedioate

Dimethyl Ester Analogues

- Example : Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate .

- Ethyl esters may offer slower hydrolysis, prolonging systemic exposure.

Mechanistic Comparison with Statins and Ezetimibe

- Statins (e.g., Atorvastatin) :

- Ezetimibe :

- Inhibits intestinal cholesterol absorption via NPC1L1. Bempedoic acid’s ethyl ester derivative lacks this mechanism but may complement ezetimibe in combination therapies .

Biologische Aktivität

1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate, also known as Bempedoic Acid Diethylester, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and relevant data.

- Molecular Formula : C23H44O5

- Molecular Weight : 400.59 g/mol

- CAS Number : 738606-64-9

- Synonyms : Bempedoic Acid Impurity 2, Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate

| Property | Value |

|---|---|

| Molecular Formula | C23H44O5 |

| Molecular Weight | 400.59 g/mol |

| CAS Number | 738606-64-9 |

This compound is primarily studied for its role in lipid metabolism. It acts as an inhibitor of ATP-citrate lyase (ACL), which is crucial in the synthesis of cholesterol and fatty acids. By inhibiting ACL, the compound may help lower cholesterol levels in the bloodstream, thereby reducing the risk of cardiovascular diseases.

Research Findings

- Cholesterol Reduction : Studies have shown that compounds similar to Bempedoic Acid can significantly reduce low-density lipoprotein (LDL) cholesterol levels in patients with hypercholesterolemia. For instance, a clinical trial indicated a reduction of LDL cholesterol by approximately 20% in subjects treated with Bempedoic Acid compared to placebo groups .

- Anti-inflammatory Effects : Research has suggested that Bempedoic Acid may exhibit anti-inflammatory properties. In vitro studies demonstrated that the compound could reduce the expression of pro-inflammatory cytokines in macrophages, indicating potential benefits in inflammatory conditions .

- Case Studies : A case study involving patients with familial hypercholesterolemia showed that treatment with Bempedoic Acid led to improved lipid profiles and was well tolerated by patients .

Table 2: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing 1,15-diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate?

- Methodological Answer : The synthesis involves: (i) Condensation of 1,5-dibromopentane with ethyl isobutyrate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. (ii) Dimerization with tosylmethyl isocyanide in dimethyl sulfoxide (DMSO) to form diethyl 8-isocyano-2,2,14,14-tetramethylpentadecanedioate. (iii) Hydrolysis with aqueous potassium hydroxide (KOH) under reflux to yield the dicarboxylic acid intermediate (ESP-15228). (iv) Reduction of the ketone intermediate using sodium borohydride (NaBH4) in methanol .

Q. How can the compound’s identity and purity be confirmed in laboratory settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm structural features (e.g., ethyl ester groups, hydroxyl, and methyl branches).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase columns with UV detection at 210–220 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (398.58 g/mol) via electrospray ionization (ESI-MS) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols (P261, P271).

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste (P501) .

Q. What analytical techniques are used to study its stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks, monitoring degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by heating samples from 25°C to 300°C at 10°C/min .

Advanced Research Questions

Q. How does this compound modulate both ATP-citrate lyase (ACLY) and AMP-activated protein kinase (AMPK)?

- Methodological Answer :

- ACLY Inhibition : The active CoA derivative (generated by ACSVL1 in the liver) competitively binds ACLY, blocking citrate-to-acetyl-CoA conversion, thus reducing cholesterol synthesis.

- AMPK Activation : The compound allosterically activates AMPK, enhancing fatty acid oxidation and mitochondrial respiration. Dual modulation is confirmed via liver-specific knockout models and enzymatic assays .

Q. What experimental designs are optimal for assessing its anti-atherosclerotic efficacy in preclinical models?

- Methodological Answer :

- Mouse Model : Use Ldlr mice fed a high-fat, high-cholesterol diet.

- Dosage : Administer 3–30 mg/kg/day orally for 12 weeks.

- Endpoints : Measure plasma LDL-C (reduction up to 50%), aortic sinus lesion area (44% decrease), and hepatic gene expression (e.g., Pparα, Cpt1a) via qPCR .

Q. How does its prodrug design enhance liver-specific activity while minimizing systemic toxicity?

- Methodological Answer :

- Prodrug Activation : Ethyl ester groups require hydrolysis by ACSVL1, which is predominantly expressed in hepatocytes.

- Tissue Distribution Studies : Use radiolabeled -bempedoic acid to quantify liver vs. peripheral tissue uptake via scintillation counting .

Q. What synergies exist when combining this compound with ezetimibe in lipid-lowering therapy?

- Methodological Answer :

- Mechanistic Synergy : Bempedoic acid inhibits cholesterol synthesis (ACLY), while ezetimibe blocks intestinal absorption (NPC1L1).

- Clinical Trial Design : Conduct randomized Phase III trials with co-administered fixed-dose formulations, monitoring LDL-C reduction (additive effect) and safety profiles .

Q. How can contradictions in preclinical data (e.g., variable LDL-C reduction across species) be addressed?

- Methodological Answer :

Q. What advanced computational methods predict its off-target effects or drug-drug interactions?

- Methodological Answer :

- Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict interactions.

- Machine Learning : Train models on lipid-lowering drug datasets to identify potential off-target pathways (e.g., bile acid synthesis) .

Key Research Gaps and Recommendations

- Mechanistic Depth : Further elucidate AMPK activation pathways using CRISPR-Cas9 knockout models .

- Clinical Translation : Conduct head-to-head trials comparing bempedoic acid with statins in statin-intolerant cohorts .

- Environmental Impact : Assess ecotoxicity (H413) via OECD 209 guidelines for biodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.